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Introduction

Valopicitabine Dihydrochloride (formerly known as NM283) is a prodrug of the nucleoside analog 2'-C-methylcytidine.[1][2] Developed as a potenti.
polymerase.[1][3] Despite showing promise in early clinical trials, the development of Valopicitabine was ultimately discontinued due to adverse toxicc
the known preclinical toxicology of Valopicitabine Dihydrochloride, drawing from available data and outlining standard toxicological assessment prc

Mechanism of Action

Valopicitabine is the 3'-O-valyl ester of 2'-C-methylcytidine.[6] After oral administration, it is readily absorbed and metabolized to its active form, 2'-C-r
triphosphate form acts as a competitive inhibitor of the HCV NS5B polymerase, leading to the termination of viral RNA chain elongation and subsequt
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### General Toxicology While specific quantitative data from comprehensive preclinical toxicology studies on
gastrointestinal side effects were dose-limiting. #### Acute and Repeat-Dose Toxicity Standard preclinical to
rodent species to determine the maximum tolerated dose (MTD) and the no-observed-adverse-effect level (NOAEL)
gastrointestinal toxicity that ultimately led to its discontinuation. **Table 1: Summary of General Toxicolog
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adverse events (nausea, vomiting, loose stools). | | #### Experimental Protocol: Repeat-Dose Toxicity Study (!

Selection:** Two species are typically used, one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g.,
specified duration (e.g., 28 or 90 days) via a clinically relevant route (oral for Valopicitabine). 3. **Dose
and a high-dose group. 4. **Monitoring:** Animals are monitored for clinical signs of toxicity, body weight c
collected at specified intervals for hematology, clinical chemistry, and urinalysis. 6. **Necropsy and Histop

weighed and examined microscopically for any pathological changes.

class="dot-container"> " “dot digraph "Repeat Dose Toxicity Workflow" { graph [rankdir="TB", splines=ortho,
fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color=":
fontcolor="#FFFFFF"]; species [label="Species Selection\n(Rodent & Non-rodent)"]; dosing [label="Daily Do
clinical signs)"]; clinpath [label="Clinical Pathology\n(Blood, Urine)"]; necropsy [label="Necropsy &\nHi
fontcolor="#FFFFFF"]; start -> species; species -> dosing; dosing -> monitoring; mo

Figure 2: General workflow for a repeat-dose toxicity study.

Genetic Toxicology

A standard battery of genotoxicity tests is required to assess the potential of a drug candidate to cause gen
underwent a full battery of genotoxicity tests.

Table 2: Standard Genetic Toxicology Assays

Assay Type Purpose

Bacterial Reverse Mutation (Ames) Test Detects gene mute
In vitro Chromosomal Aberration Assay Evaluates the pot
In vivo Micronucleus Test Assesses chromosc

Experimental Protocol: Ames Test (General)

The Ames test is a widely used method for identifying chemical substances that can produce genetic damage tha
e Test Strains: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations are
¢ Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fr:
e Exposure: The tester strains are exposed to various concentrations of the test article.

e Scoring: The number of revertant colonies (bacteria that have regained their ability to grow on a selective
control indicates a mutagenic potential.

Carcinogenicity

Carcinogenicity studies are long-term studies (typically 2 years in rodents) designed to assess the tumorigen

it is unlikely that long-term carcinogenicity studies were completed.

Reproductive and Developmental Toxicology

Reproductive and developmental toxicology (DART) studies are performed to evaluate the potential effects of a
There is no publicly available information on the reproductive and developmental toxicology of Valopicitabine

Table 3: Standard Reproductive and Developmental Toxicology Studies
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Study Type Assesses

Fertility and Early Embryonic Development Effects on male ¢
Embryo-Fetal Development Potential for ter
Pre- and Postnatal Development Effects on the of

Experimental Protocol: Embryo-Fetal Development Study (General)

This study is designed to detect adverse effects on the pregnant female and the developing embryo and fetus fi
e Species Selection: Typically conducted in two species, one of which is a non-rodent (e.g., rat and rabbit).
e Dosing Period: The drug is administered daily during the period of organogenesis.

e Maternal Evaluation: Pregnant females are monitored for clinical signs, body weight, and food consumption.

e Fetal Evaluation: Near term, the uterus is examined for the number of live and dead fetuses, resorptions, ar
malformations.
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### Conclusion The preclinical toxicological profile of Valopicitabine Dihydrochloride is primarily character
(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-
redirect%2FAUZIYQEDGmOMUOLKY3q1BWT6BVNBcb6sacGH5eF416p8j0hEphLNnnm8dhp dRHHvhgIj4HodfcwxxDuWMpnZoLXs93UHDbjoX
779qY6Dnvd LSBVNMZBIgy2cgDHs1L2T-TwCOVzq5DYDBYyyUhssir8mTF0724BehwIWJEQLlbh4z5pmIpf2UtHcdnCBMw%3D%3D) 1[[8] (http
api-redirect%2FAUZIYQGGealLrY1o8DHNYtkSTI JdNhBrORkeyW1iJ61YDyNhhi6iHzj9LSpom hLOmfyoZCNT3d14D3-XGwQzLFSRYZxs]j
from non-clinical studies are not publicly available, the nature of the adverse events was significant enough
information and outlines the standard preclinical safety assessments that would have been conducted. For rese
the importance of a thorough early-stage toxicological evaluation, with a particular focus on gastrointestina
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

this product for every specific experimental setup.
Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea
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